molecular formula C24H26O9 B1678978 4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid CAS No. 37282-12-5

4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid

Cat. No.: B1678978
CAS No.: 37282-12-5
M. Wt: 458.5 g/mol
InChI Key: BKEHTHXBXZNSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid is a synthetic polymer known for its use in medical sutures. It is a copolymer composed of polyglycol terephthalate and polybutylene terephthalate. This compound is valued for its lower coefficient of friction and reduced tissue reactivity compared to older polyester sutures .

Preparation Methods

4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid is synthesized through a polycondensation reaction between polyglycol terephthalate and polybutylene terephthalate. The reaction typically occurs under high temperature and vacuum conditions to remove the by-products and drive the reaction to completion. Industrial production methods involve the use of catalysts to enhance the reaction rate and achieve high molecular weight polymers .

Chemical Reactions Analysis

4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid primarily undergoes hydrolysis and thermal degradation. Hydrolysis occurs in the presence of water, leading to the breakdown of the polymer chains. Thermal degradation happens at elevated temperatures, resulting in the formation of smaller molecular fragments. Common reagents used in these reactions include water and heat, with the major products being monomers and oligomers of the original polymer .

Scientific Research Applications

4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid has a wide range of applications in scientific research, particularly in the medical field. It is extensively used in the production of surgical sutures due to its biocompatibility and favorable mechanical properties. Additionally, polybutester is being explored for use in drug delivery systems, tissue engineering, and biodegradable implants.

Mechanism of Action

The mechanism of action of polybutester in medical applications involves its gradual degradation in the body. The polymer chains break down through hydrolysis, releasing the constituent monomers, which are then metabolized and excreted by the body. This controlled degradation process ensures that the sutures maintain their mechanical strength during the critical healing period and gradually lose strength as the tissue heals .

Comparison with Similar Compounds

4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid is often compared to other synthetic suture materials such as polypropylene and nylon. Unlike polypropylene, which is non-absorbable, polybutester is designed to degrade over time, making it suitable for applications where temporary support is needed. Nylon, on the other hand, has higher tissue reactivity compared to polybutester, which can lead to increased inflammation and discomfort. Other similar compounds include polyglycolic acid and polycaprolactone, both of which are also used in absorbable sutures but have different degradation profiles and mechanical properties .

This compound stands out due to its unique combination of low tissue reactivity, controlled degradation, and favorable mechanical properties, making it a versatile material in medical and scientific applications.

Properties

IUPAC Name

4-[4-[4-(4-hydroxybutoxycarbonyl)benzoyl]oxybutoxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O9/c25-13-1-2-14-31-23(29)19-9-11-20(12-10-19)24(30)33-16-4-3-15-32-22(28)18-7-5-17(6-8-18)21(26)27/h5-12,25H,1-4,13-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEHTHXBXZNSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865867
Record name 4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37282-12-5
Record name 1,4-Benzenedicarboxylic acid, polymer with 1,4-butanediol and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,4-butanediyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxylic acid, polymer with 1,4-butanediol and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,4-butanediyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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